N-Carbamyl-platelet activating factor can be synthesized through several methods, with one common approach involving the reaction of hexadecyl alcohol with N-methyl carbamoyl chloride in the presence of a suitable base, followed by phosphorylation to yield the final product. The synthesis typically requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Specific parameters may include:
The synthesis process is crucial as it influences the biological activity and stability of the compound .
The molecular structure of N-Carbamyl-platelet activating factor consists of a glycerophosphocholine backbone with a long-chain alkyl group (hexadecyl) and a carbamyl substituent. The structural formula can be represented as follows:
The three-dimensional conformation allows for effective binding to platelet activating factor receptors, influencing its biological activity .
N-Carbamyl-platelet activating factor participates in various chemical reactions primarily involving its interaction with platelet activating factor receptors. Notably, it can induce:
The compound's resistance to degradation by acetylhydrolase allows it to maintain its activity over extended periods, making it a valuable tool for studying receptor-mediated signaling pathways .
The mechanism of action of N-Carbamyl-platelet activating factor involves its binding to platelet activating factor receptors on cell membranes. Upon binding, it activates intracellular signaling pathways that lead to various cellular responses such as:
These mechanisms contribute to physiological effects such as inflammation and cell proliferation, making N-Carbamyl-platelet activating factor a significant compound in pharmacological research .
N-Carbamyl-platelet activating factor exhibits several notable physical and chemical properties:
These properties are critical for its application in laboratory settings and influence its behavior in biological systems .
N-Carbamyl-platelet activating factor has diverse applications in scientific research:
N-Carbamyl-Platelet Activating Factor (commonly designated Carbamyl-Platelet Activating Factor or Carbamyl-PAF in experimental literature) is a synthetic, metabolically stabilized analog of the native phospholipid mediator Platelet Activating Factor (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine). Its systematic name is 1-O-alkyl-2-N-carbamyl-sn-glycero-3-phosphocholine, reflecting the critical carbamate substitution at the sn-2 position. This structural modification replaces the native acetyl group with a carbamoyl moiety (–N(H)C(=O)NH₂), conferring distinctive physicochemical and biological properties [4] [9].
The molecular formula of N-Carbamyl-Platelet Activating Factor is C₂₆H₅₅N₂O₇P, with a molecular weight of 538.70 g/mol [4]. Spectroscopic characterization, including nuclear magnetic resonance (NMR) and mass spectrometry, confirms the retention of the ether-linked alkyl chain (typically C₁₆:0 or C₁₈:0) at the sn-1 position of the glycerol backbone and the phosphocholine headgroup at sn-3, while the carbamoyl group introduces distinctive signatures: infrared spectroscopy reveals C=O stretching vibrations at ~1620–1650 cm⁻¹ and N–H bending modes near 1550–1600 cm⁻¹ [10]. Unlike native Platelet Activating Factor, which possesses a short half-life in vivo due to rapid hydrolysis by Platelet Activating Factor-acetylhydrolase, the carbamate group in N-Carbamyl-Platelet Activating Factor confers significant resistance to enzymatic degradation. This stability is evidenced by studies demonstrating minimal metabolism by Raji lymphoblasts or other cell types expressing Platelet Activating Factor-acetylhydrolase, even after prolonged incubation at 37°C [4] [9].
Table 1: Key Structural Features of N-Carbamyl-Platelet Activating Factor vs. Native Platelet Activating Factor
Structural Feature | Native Platelet Activating Factor | N-Carbamyl-Platelet Activating Factor | Functional Consequence |
---|---|---|---|
sn-1 Position | 1-O-alkyl chain (typically C16:0, C18:0) | 1-O-alkyl chain (typically C16:0, C18:0) | Membrane anchoring; hydrophobic interaction with receptor |
sn-2 Position | -O-C(O)CH₃ (Acetyl ester) | -N(H)C(O)NH₂ (Carbamate) | Enhanced metabolic stability; Altered H-bonding potential |
sn-3 Position | Phosphocholine | Phosphocholine | Essential for receptor binding and activation |
Susceptibility to PAF-AH | High (Rapid hydrolysis to lyso-Platelet Activating Factor) | Very Low | Prolonged receptor occupancy and signaling |
Primary Use | Native signaling molecule | Metabolically stable receptor agonist | Mechanistic research; Sustained activation studies |
The development of N-Carbamyl-Platelet Activating Factor emerged in the late 1980s to early 1990s as a direct response to a significant experimental limitation: the extreme lability of native Platelet Activating Factor in vivo and in vitro. Platelet Activating Factor-acetylhydrolase, a ubiquitously expressed enzyme in plasma and tissues, rapidly hydrolyzes the sn-2 acetyl group of Platelet Activating Factor (within seconds to minutes), converting it into the biologically inactive lyso-Platelet Activating Factor [5] [8]. This rapid degradation hindered precise pharmacological studies of Platelet Activating Factor receptor signaling, particularly those requiring sustained receptor engagement or involving longer incubation times.
The rationale behind synthesizing N-Carbamyl-Platelet Activating Factor was grounded in bioisosterism – replacing the labile ester group (–OC(O)CH₃) with a more enzymatically stable carbamate group (–NHC(O)NH₂) while aiming to preserve receptor recognition. This approach proved successful. Early biochemical characterization confirmed that N-Carbamyl-Platelet Activating Factor retained the ability to bind and activate the Platelet Activating Factor receptor, a G-protein coupled receptor, but with dramatically reduced susceptibility to Platelet Activating Factor-acetylhydrolase [4] [9]. Key evidence came from studies demonstrating that N-Carbamyl-Platelet Activating Factor:
N-Carbamyl-Platelet Activating Factor thus became established as an indispensable tool agonist in lipid mediator research, overcoming the kinetic limitations of the natural ligand and enabling robust experimental designs focused on sustained Platelet Activating Factor receptor activation.
N-Carbamyl-Platelet Activating Factor occupies a critical niche in biomedical research due to its dual role as a stabilized Platelet Activating Factor receptor agonist and a molecular probe for dissecting complex lipid signaling pathways. Its significance extends across several domains:
Complex immunomodulatory circuits, such as the paradoxical anti-inflammatory and anti-tumor promoting effects observed upon chronic Platelet Activating Factor receptor stimulation in models of phorbol ester-induced inflammation and chemical carcinogenesis [9].
Modeling Oxidatively Fragmented Phospholipids:Ultraviolet B radiation and other oxidative stressors generate a multitude of oxidatively fragmented phospholipids, many of which are potent Platelet Activating Factor receptor agonists but are structurally heterogeneous and difficult to isolate or synthesize purely. N-Carbamyl-Platelet Activating Factor, with its defined structure and stability, serves as a practical surrogate to study the biological consequences of activating Platelet Activating Factor receptor by such oxidatively modified ligands. Research demonstrated that ultraviolet B radiation photo-oxidizes cellular phospholipids like 1-hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine, generating Platelet Activating Factor and C₄-containing analogs (e.g., 1-alkyl-2-butanoyl/butenoyl-sn-glycero-3-phosphocholine) that signal through the Platelet Activating Factor receptor. N-Carbamyl-Platelet Activating Factor mimics this signaling, facilitating mechanistic studies of ultraviolet B radiation effects [6].
Target Validation in Disease Pathophysiology:The ability of N-Carbamyl-Platelet Activating Factor to deliver sustained and specific Platelet Activating Factor receptor activation makes it invaluable for validating the pathophysiological role of this receptor in various contexts:
Table 2: Key Experimental Applications of N-Carbamyl-Platelet Activating Factor in Research
Research Area | Application of N-Carbamyl-Platelet Activating Factor | Key Insights Generated | Sources |
---|---|---|---|
Receptor Signaling Kinetics | Sustained activation of Platelet Activating Factor receptor without rapid degradation | Defined temporal requirements for IL-8 production, apoptosis induction, and gene expression | [3] [6] [9] |
Ultraviolet B Radiation Biology | Modeling effects of oxidatively generated PAF-R agonists | Confirmed PAF-R as key mediator of ultraviolet B radiation apoptosis, IL-8 production, immunosuppression | [3] [6] |
Chronic Inflammation & Cancer | Investigating long-term PAF-R activation in tumor promotion/suppression | Revealed anti-inflammatory and anti-tumor promoting effects in phorbol ester models | [8] [9] |
Mast Cell Biology | Studying PAF-R dependent mast cell migration and activation | Established role in ultraviolet B radiation-induced immunosuppression via mast cell IL-10 | [9] |
Molecular Pharmacology | Probe for PAF-R binding requirements and agonist efficacy profiling | Confirmed importance of sn-3 phosphocholine; Defined reduced affinity but full agonism | [3] [4] [5] |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9